molecular formula C9H10N2O4 B1273989 4-(Dimethylamino)-3-nitrobenzoic acid CAS No. 28096-56-2

4-(Dimethylamino)-3-nitrobenzoic acid

Cat. No. B1273989
CAS RN: 28096-56-2
M. Wt: 210.19 g/mol
InChI Key: ZXBMWJZLUDXEPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08202865B2

Procedure details

To a solution of 4-fluoro-3-nitrobenzoic acid (1 g; 5.4 mmol) in EtOH (5 mL) was added dimethylamine (730 mg; 16.2 mmol). The resulting mixture was stirred at RT for 18 h and 4 h at 70° C. The reaction mixture was then partitioned between water (10 mL) and Et2O (15 mL), washed with Et2O (10 mL). The aqueous phase was acidified to pH ˜5 with AcOH and washed with Et2O (2×15 mL). The combined organic layers were dried over MgSO4, filtered and concentrated to give the title compound as a yellow powder (1.02 g, 90%). 1H NMR (DMSO-d6, 300 MHz) δ 12.9 (bs, 1H), 8.24 (d, J=2 Hz, 1H), 7.92 (dd, J=8.9, 2 Hz, 1H), 7.20 (d, J=8.9 Hz, 1H), 2.92 (s, 6H). HPLC (Method A) Rt 2.44 min (purity: 97.2%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
730 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].[CH3:14][NH:15][CH3:16]>CCO>[CH3:14][N:15]([CH3:16])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
Name
Quantity
730 mg
Type
reactant
Smiles
CNC
Name
Quantity
5 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at RT for 18 h and 4 h at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then partitioned between water (10 mL) and Et2O (15 mL)
WASH
Type
WASH
Details
washed with Et2O (10 mL)
WASH
Type
WASH
Details
washed with Et2O (2×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN(C1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 1.02 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.